Cas no 1804836-05-2 (3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid)
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
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- Inchi: 1S/C9H8F3NO5/c1-17-5-2-4(3-6(14)15)13-8(7(5)16)18-9(10,11)12/h2,16H,3H2,1H3,(H,14,15)
- InChI Key: IXQJTOMMXADTOE-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=CC(CC(=O)O)=N1)OC)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- XLogP3: 1.5
- Topological Polar Surface Area: 88.9
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097685-1g |
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid |
1804836-05-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
Introduction to 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804836-05-2) and Its Emerging Applications in Chemical Biology
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid, identified by its CAS number 1804836-05-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The presence of multiple functional groups, including hydroxyl, methoxy, and trifluoromethoxy substituents on a pyridine core, endows this molecule with distinct chemical and biological properties that make it a promising candidate for drug discovery and therapeutic intervention.
The compound's molecular structure, characterized by a pyridine ring substituted at the 3-position with a hydroxyl group, the 4-position with a methoxy group, and the 2-position with a trifluoromethoxy group, contributes to its versatility in biological interactions. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable moiety in the design of bioactive molecules. This structural motif has been extensively studied in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds.
Recent advancements in medicinal chemistry have highlighted the significance of such multifunctional scaffolds in modulating biological pathways. The acetic acid moiety at the 6-position of the pyridine ring further enhances the compound's solubility and bioavailability, facilitating its use in in vitro and in vivo studies. Researchers have leveraged these properties to explore 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid as a lead compound for developing novel therapeutic agents targeting various diseases.
In particular, studies have demonstrated its potential in inhibiting specific enzymes implicated in inflammatory and autoimmune disorders. The hydroxyl and methoxy groups contribute to hydrogen bonding capabilities, enabling interactions with biological targets such as transcription factors and protein kinases. This has led to investigations into its role as an antagonist or modulator of pathways associated with chronic inflammation and neurodegenerative diseases.
The trifluoromethoxy group's electron-withdrawing effect significantly influences the electronic properties of the molecule, affecting both its reactivity and binding affinity. This feature has been exploited in designing molecules with enhanced binding to protein targets, improving their efficacy as drugs. For instance, derivatives of 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways.
Emerging research also suggests that modifications to this scaffold could yield compounds with enhanced selectivity and reduced off-target effects. By strategically altering the substitution patterns or introducing additional functional groups, chemists can fine-tune the biological activity of 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid to target specific disease mechanisms more effectively. This adaptability makes it an attractive platform for structure-based drug design initiatives.
The compound's potential extends beyond enzyme inhibition; it has also been explored as a precursor for synthesizing more complex molecules with tailored biological activities. Its structural framework allows for facile derivatization through various chemical reactions, enabling the creation of libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying novel leads with therapeutic potential.
Advances in computational chemistry have further accelerated the discovery process by allowing researchers to predict the biological activity of virtual derivatives of 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid before conducting experimental synthesis. Machine learning models trained on large datasets of known bioactive compounds have demonstrated remarkable accuracy in predicting binding affinities and toxicity profiles, streamlining the drug discovery pipeline.
The integration of experimental data with computational predictions has led to more efficient optimization strategies for this class of compounds. By combining traditional wet chemistry approaches with cutting-edge computational tools, researchers can rapidly identify promising candidates for further development. This synergy between experimental and computational methods has been pivotal in advancing projects involving 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid.
In summary, 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804836-05-2) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing drugs targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in future therapeutic innovations.
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